9N-Trityl Guanine

Vue d'ensemble

Description

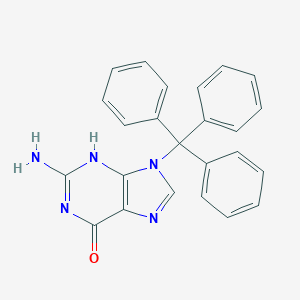

9N-Trityl Guanine, also known as 2-Amino-1,9-dihydro-9-(triphenylmethyl)-6H-purin-6-one, is a protected form of guanine. It is a derivative of guanine, a nucleobase found in DNA and RNA. The trityl group is used to protect the guanine molecule during chemical reactions, preventing unwanted side reactions and ensuring the integrity of the guanine structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9N-Trityl Guanine typically involves the protection of the guanine molecule with a trityl group. This is achieved through a reaction between guanine and triphenylmethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .

Analyse Des Réactions Chimiques

Stability Under Acidic and Basic Conditions

The trityl group enhances stability against depurination, a critical factor in oligonucleotide synthesis:

-

Acidic Conditions :

Trityl-on purification methods (e.g., 3% dichloroacetic acid in CH₂Cl₂) minimize depurination during DNA synthesis . Buffered eluants (e.g., Na₂CO₃ in acetonitrile) further reduce acid-catalyzed cleavage . -

Base Sensitivity :

The trityl group remains stable under mild basic conditions (e.g., aqueous NH₃), enabling controlled deprotection without nucleobase degradation .

| Eluant | Depurination Rate (24 h) |

|---|---|

| Water/Acetonitrile | 42% |

| Na₂CO₃ Buffered Acetonitrile | <1% |

Regioselective Modifications

The trityl group directs reactivity to other positions:

-

N7 Alkylation :

With the N9 position blocked, alkylation at N7 can be achieved using tert-butyl bromide and SnCl₄ in acetonitrile, yielding >70% N7-alkylated products . -

O6 Functionalization :

Post-tritylation, the O6 position undergoes site-specific modifications (e.g., nitroimidazole introduction) via diazotization or nucleophilic substitution .

| Modification Site | Reagents | Yield |

|---|---|---|

| N7-tert-Butylation | SnCl₄, tert-butyl bromide, ACN, 80°C | 76% |

| O6-Nitroimidazole Incorporation | Diazotization with tert-butyl nitrite, HF·pyridine | 68% |

Applications De Recherche Scientifique

Oligonucleotide Synthesis

One of the primary applications of 9N-Trityl Guanine is in the synthesis of oligonucleotides. The protective trityl group at the 9th nitrogen position enhances the stability and solubility of guanine, making it an ideal building block for creating modified nucleic acids. This modification allows for:

- Increased Yield and Purity : The protective nature of 9N-TG helps prevent unwanted reactions during oligonucleotide synthesis, leading to higher yields and purities of the final products.

- Custom Functionalization : Researchers can introduce various modifications such as fluorescent tags or affinity labels to nucleic acids using 9N-TG, facilitating detailed studies of molecular interactions.

Molecular Biology Research

9N-TG plays a crucial role in molecular biology, particularly in understanding nucleic acid interactions:

- Protein-Nucleic Acid Interactions : Incorporating 9N-TG into RNA can influence its binding affinity with RNA-binding proteins, which may modulate gene expression. This capability is essential for probing the roles of specific functional groups in these interactions.

- Guanine-Rich Sequences : Studies have shown that guanine-rich sequences can form unique three-dimensional structures that interact with various biomolecules, indicating their broader role in cellular processes.

Therapeutic Development

The ability to modify nucleic acids using 9N-TG holds promise for developing novel therapeutic agents:

- Antisense Oligonucleotides and Aptamers : By incorporating modified nucleobases like 9N-TG into these molecules, researchers can create targeted therapies for diseases such as cancer and genetic disorders. This approach allows for precise modulation of RNA sequences or protein activities.

- Gene Regulation : The unique properties of 9N-TG enable the design of molecules that can selectively regulate gene expression, potentially leading to innovative treatments for various conditions.

Case Study 1: Gene Expression Modulation

A study demonstrated that modifying RNA with 9N-TG could enhance its interaction with specific proteins involved in gene regulation. This modification allowed researchers to fine-tune gene expression levels in cellular models, showcasing the potential for therapeutic applications .

Case Study 2: Drug Development

Research involving the development of antisense oligonucleotides containing 9N-TG showed promising results in targeting RNA sequences associated with cancer. The modified oligonucleotides exhibited improved stability and efficacy compared to unmodified counterparts, highlighting the importance of 9N-TG in drug discovery .

Comparative Analysis with Other Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Guanine | Unmodified purine base | Basic structure without protective groups |

| 7-Methyl Guanine | Methylated at nitrogen position 7 | Enhances stability but lacks trityl protection |

| 2-Aminopurine | Amino group substitution on purine | Acts as an analog but lacks trityl modification |

| N6-Methyl Adenine | Methylation at nitrogen position 6 | Similar protective characteristics but different base pairing properties |

Mécanisme D'action

The mechanism of action of 9N-Trityl Guanine involves the protection of the guanine molecule with a trityl group. This protection prevents unwanted side reactions and ensures the integrity of the guanine structure during chemical reactions. The trityl group can be selectively removed under specific conditions to release the active guanine molecule, which can then interact with its molecular targets and pathways .

Comparaison Avec Des Composés Similaires

9N-Benzyl Guanine: Similar to 9N-Trityl Guanine, but with a benzyl group instead of a trityl group.

9N-Methyl Guanine: Contains a methyl group instead of a trityl group.

9N-Phenyl Guanine: Contains a phenyl group instead of a trityl group.

Uniqueness: this compound is unique due to the presence of the trityl group, which provides greater stability and protection to the guanine molecule compared to other protecting groups. This makes it particularly useful in chemical synthesis and industrial applications where the integrity of the guanine molecule is crucial .

Activité Biologique

9N-Trityl Guanine (9N-TG) is a modified nucleobase derived from guanine, a fundamental component of nucleic acids. The addition of a trityl group at the nitrogen position 9 enhances its chemical properties, making it a valuable tool in molecular biology and biochemistry. This article explores the biological activity of this compound, including its interactions with nucleic acids and proteins, its synthesis, and its applications in research.

Structural Characteristics

This compound retains the essential structural features of guanine while introducing a protective trityl group, which increases its stability and solubility. The molecular formula for 9N-TG is with a molecular weight of approximately 374.42 g/mol. This modification allows for selective reactions that are crucial in synthesizing oligonucleotides.

Base Pairing and Nucleic Acid Structure

This compound exhibits biological activity similar to unmodified guanine, participating in base pairing within nucleic acids. Its incorporation into RNA molecules can influence their folding and stability, which is critical for proper biological function. Notably, guanine-rich sequences can form unique three-dimensional structures that play significant roles in gene regulation and cellular processes.

Interaction with Proteins

Research indicates that 9N-TG can affect interactions with RNA-binding proteins. By modifying specific regions of nucleic acids with 9N-TG, scientists can probe the roles of different functional groups in these interactions. This capability is particularly useful for understanding how proteins bind to DNA and modulate gene expression.

Therapeutic Potential

The ability to modify nucleic acids using 9N-TG holds promise for developing novel therapeutic agents. For instance, incorporating modified nucleobases like 9N-TG into antisense oligonucleotides or aptamers allows researchers to create molecules that target specific RNA sequences or proteins, potentially leading to therapies for various diseases such as cancer and genetic disorders.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Protection of Functional Groups : The nitrogen at position 9 is protected by the trityl group to prevent unwanted reactions during synthesis.

- Formation of the Nucleobase : The core structure of guanine is retained while facilitating further modifications.

- Purification : Techniques such as chromatography are employed to ensure high purity and yield.

These methods allow for the efficient production of 9N-TG suitable for various applications in molecular biology.

Oligonucleotide Synthesis

The protective nature of the trityl group makes 9N-TG particularly useful in oligonucleotide synthesis, where protection against unwanted reactions is essential. It serves as a building block for creating customized DNA or RNA molecules with specific functionalities.

Stable Isotope Labeling

Isotope-labeled derivatives like this compound-13C2,15N are used to study metabolic pathways and interactions without altering the integrity of biological systems. These labeled compounds enable detailed tracking of molecular interactions through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Guanine | Unmodified purine base | Basic structure without protective groups |

| 7-Methyl Guanine | Methylated at nitrogen position 7 | Enhances stability but lacks trityl protection |

| 2-Aminopurine | Amino group substitution on purine | Acts as an analog but lacks trityl modification |

| Trityl Thymidine | A trityl-protected derivative of thymidine | Focuses on thymidine rather than guanine |

| Trityl Cytidine | A trityl-protected derivative of cytidine | Similar protective strategy but different nucleobase |

Case Studies and Research Findings

- Influence on Gene Expression : Studies have shown that incorporating 9N-TG into RNA can enhance binding affinities with RNA-binding proteins, thereby modulating gene expression levels significantly.

- Therapeutic Applications : Research exploring antisense oligonucleotides containing 9N-TG has demonstrated potential in targeting specific mRNA sequences associated with various diseases, including cancer.

- Metabolic Pathway Analysis : The use of stable isotope-labeled derivatives has allowed researchers to map out complex biochemical pathways involving purine metabolism without disrupting cellular processes .

Propriétés

IUPAC Name |

2-amino-9-trityl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRZNDHSBUBJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573856 | |

| Record name | 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374678-33-8 | |

| Record name | 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.